Cas no 73868-16-3 (Quinoline, 3-chloro-8-nitro-)
Quinoline, 3-chloro-8-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 3-chloro-8-nitro-
- 3-Chloro-8-nitroquinoline
- AKOS025393321
- DTXSID00503344
- 73868-16-3
- CS-0326488
- DB-357042
-
- MDL: MFCD11044981
- Inchi: 1S/C9H5ClN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H
- InChI Key: LURBIXAVAXWTEE-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2C(=CC=CC2=C1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 208.0039551g/mol
- Monoisotopic Mass: 208.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 58.7Ų
Quinoline, 3-chloro-8-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007722-5g |
3-Chloro-8-nitroquinoline |
73868-16-3 | 97% | 5g |
$2030.10 | 2023-09-01 | |
| Alichem | A189007722-10g |
3-Chloro-8-nitroquinoline |
73868-16-3 | 97% | 10g |
$2948.00 | 2023-09-01 | |
| Alichem | A189007722-25g |
3-Chloro-8-nitroquinoline |
73868-16-3 | 97% | 25g |
$4643.10 | 2023-09-01 | |
| Chemenu | CM242661-1g |
3-Chloro-8-nitroquinoline |
73868-16-3 | 97% | 1g |
$536 | 2022-06-10 | |
| Apollo Scientific | OR310904-500mg |
3-Chloro-8-nitroquinoline |
73868-16-3 | 500mg |
£539.00 | 2025-02-20 | ||
| eNovation Chemicals LLC | D337322-5g |
3-CHLORO-8-NITROQUINOLINE |
73868-16-3 | 97% | 5g |
$1000 | 2023-09-03 | |
| eNovation Chemicals LLC | D337322-25g |
3-CHLORO-8-NITROQUINOLINE |
73868-16-3 | 97% | 25g |
$2000 | 2023-09-03 | |
| Key Organics Ltd | CS-4222-1MG |
3-chloro-8-nitroquinoline |
73868-16-3 | >97% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | CS-4222-5MG |
3-chloro-8-nitroquinoline |
73868-16-3 | >97% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | CS-4222-10MG |
3-chloro-8-nitroquinoline |
73868-16-3 | >97% | 10mg |
£63.00 | 2025-02-08 |
Quinoline, 3-chloro-8-nitro- Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Quinoline, 3-chloro-8-nitro-
Quinoline, 3-chloro-8-nitro- (CAS No. 73868-16-3): Properties, Applications, and Market Insights
Quinoline, 3-chloro-8-nitro- (CAS No. 73868-16-3) is a specialized chemical compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the 3-position and a nitro group at the 8-position of the quinoline ring. Its molecular formula is C9H5ClN2O2, and it is widely recognized for its unique chemical properties and diverse applications in research and industrial sectors.
The 3-chloro-8-nitroquinoline derivative is particularly notable for its role in organic synthesis and pharmaceutical research. Researchers often utilize this compound as a building block for the development of more complex molecules. Its structural features make it a valuable intermediate in the synthesis of heterocyclic compounds, which are essential in drug discovery and material science.
One of the key properties of Quinoline, 3-chloro-8-nitro- is its reactivity, which allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions. This reactivity is attributed to the electron-withdrawing effects of the nitro and chloro groups, which enhance the compound's ability to undergo further functionalization. As a result, it is frequently employed in the preparation of dyes, agrochemicals, and other specialty chemicals.
In recent years, the demand for 3-chloro-8-nitroquinoline has grown due to its potential applications in the development of novel therapeutic agents. Scientists are exploring its use in the synthesis of compounds with antimicrobial, anticancer, and anti-inflammatory properties. This aligns with the current trend in pharmaceutical research, where there is a strong focus on discovering new drug candidates to address emerging health challenges.
From an industrial perspective, Quinoline, 3-chloro-8-nitro- is also used in the production of advanced materials. Its incorporation into polymers and coatings can enhance their performance characteristics, such as thermal stability and resistance to degradation. This makes it a valuable component in industries ranging from electronics to automotive manufacturing.
The market for 3-chloro-8-nitroquinoline is influenced by several factors, including advancements in synthetic methodologies and the increasing demand for high-purity chemicals. Manufacturers are investing in innovative production techniques to improve yield and reduce environmental impact, reflecting the growing emphasis on sustainable chemistry practices. Additionally, the compound's role in cutting-edge research ensures its continued relevance in the global chemical market.
For researchers and industry professionals seeking reliable sources of Quinoline, 3-chloro-8-nitro-, it is essential to partner with reputable suppliers who adhere to stringent quality control measures. Proper handling and storage are critical to maintaining the compound's integrity and ensuring optimal performance in downstream applications.
In summary, Quinoline, 3-chloro-8-nitro- (CAS No. 73868-16-3) is a versatile and valuable chemical with broad applications in pharmaceuticals, materials science, and industrial chemistry. Its unique properties and reactivity make it a key player in the development of innovative solutions for modern challenges. As research continues to uncover new uses for this compound, its significance in the scientific and industrial communities is expected to grow.
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